Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol
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Overview
Description
Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol is a complex organic compound characterized by its unique structure, which includes both acetic acid and a phenyl group substituted with hydroxypropynyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the phenyl ring with the desired substituents. This can be achieved through:
Alkylation Reactions: Introducing the hydroxypropynyl group via alkylation of a phenol derivative.
Methoxylation: Adding methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Acetylation: The final step involves acetylation to introduce the acetic acid moiety, often using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the compound’s reactivity and properties.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of hydroxy and methoxy groups is particularly significant in modulating biological activity.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structure allows for the design of molecules that can interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The hydroxypropynyl group can form hydrogen bonds, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol
- Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring. The combination of hydroxypropynyl and dimethoxy groups provides a distinct set of chemical and biological properties, differentiating it from other similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
112096-01-2 |
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Molecular Formula |
C18H22O8 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C14H14O4.2C2H4O2/c1-17-13-9-11(5-3-7-15)12(6-4-8-16)10-14(13)18-2;2*1-2(3)4/h9-10,15-16H,7-8H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
VMQKAODLBSQGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC1=C(C=C(C(=C1)C#CCO)C#CCO)OC |
Origin of Product |
United States |
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